molecular formula C15H18N6 B13767188 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine CAS No. 7773-73-1

2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine

Cat. No.: B13767188
CAS No.: 7773-73-1
M. Wt: 282.34 g/mol
InChI Key: VPFQDYYIEBRWAW-UHFFFAOYSA-N
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Description

2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine is a guanidine derivative characterized by a central benzyl-linked bis-phenylguanidine scaffold. The compound’s structure includes two aromatic rings connected via a methylene bridge, with one phenyl group substituted with a diaminomethylidenamino (guanidine) moiety. This architecture confers unique electronic and steric properties, making it relevant in receptor-binding studies, particularly as an α2-adrenergic receptor inhibitor .

Properties

CAS No.

7773-73-1

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

2-[4-[[4-(diaminomethylideneamino)phenyl]methyl]phenyl]guanidine

InChI

InChI=1S/C15H18N6/c16-14(17)20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21-15(18)19/h1-8H,9H2,(H4,16,17,20)(H4,18,19,21)

InChI Key

VPFQDYYIEBRWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C(N)N)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine typically involves the reaction of 4-(diaminomethylideneamino)benzyl chloride with 4-aminobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

Inhibition of Ryanodine Receptors

One prominent application of this compound is its role as an inhibitor of the ryanodine receptor type 2 (RyR2). Research indicates that it exhibits a significant effect in modulating calcium release from the sarcoplasmic reticulum, which is crucial in cardiac function and muscle contraction. This inhibition can be particularly beneficial in treating conditions such as heart failure and arrhythmias by stabilizing calcium dynamics within cardiac myocytes .

Anticancer Activity

Studies have suggested that compounds similar to 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine may possess anticancer properties. The guanidine moiety is known for its ability to interact with biological targets involved in cancer progression. Preliminary investigations have shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against serine proteases. These enzymes play critical roles in various physiological processes, including digestion and immune response. By inhibiting these enzymes, the compound could be utilized in developing treatments for diseases where protease activity is dysregulated .

Ligand for Biological Studies

Due to its ability to form stable complexes with various biomolecules, this compound can serve as a ligand in biochemical assays. It may be used to study protein-ligand interactions, providing insights into molecular mechanisms underlying several biological processes.

Polymer Synthesis

In materials science, the compound's unique structure allows it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability. Its incorporation into polymeric materials can lead to the development of advanced composites suitable for various industrial applications.

Nanomaterials Development

Recent research has explored the use of this compound in synthesizing nanomaterials. Its chemical structure can facilitate the formation of nanoparticles with specific functionalities, which are useful in drug delivery systems and imaging applications.

Case Study 1: Cardiac Function Modulation

A study published in Journal of Molecular and Cellular Cardiology investigated the effects of this compound on cardiac myocytes under stress conditions. Results indicated that treatment with the compound improved calcium handling and reduced cell death rates, suggesting its potential as a therapeutic agent for heart diseases.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on Receptor Binding Affinity

  • 2-[4-[4-(Diaminomethylideneamino)phenyl]sulfanylphenyl]guanidine Substitution of the benzyl group with a sulfanyl (S-) linker reduces steric bulk and introduces a polarizable sulfur atom. This modification results in a Ki of 269.15 nM for α2-adrenergic receptors, indicating moderate inhibitory activity. The sulfur atom may enhance hydrogen-bonding interactions compared to the target compound .
  • 2-[4-[4-(Diaminomethylideneamino)benzoyl]phenyl]guanidine Replacing the benzyl group with a benzoyl (C=O) moiety drastically increases the Ki to 6309.57 nM, likely due to reduced conformational flexibility and increased electron-withdrawing effects, which weaken receptor binding .

Impact of Electron-Withdrawing Groups

  • 1-(4-Cyanophenyl)guanidine The cyano (-CN) group on the phenyl ring is strongly electron-withdrawing, reducing the basicity of the guanidine group. This alteration may decrease membrane permeability but improve solubility in polar solvents. Activity data are unavailable, but structural analogs suggest compromised receptor affinity compared to the target compound .
  • [4-(Trifluoromethyl)phenyl]guanidine mononitrate The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.

Bulky Substituents and Pharmacokinetics

  • N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
    The acetylpiperazine substituent introduces a bulky, polar group, likely improving solubility but increasing molecular weight (297.79 g/mol). Such modifications may shift the compound’s application toward intracellular targets requiring extended residence time .

Halogenated Derivatives

  • However, chlorine’s inductive effects may reduce guanidine’s nucleophilicity, affecting interactions with charged residues in receptor pockets .

Enzyme Inhibition

  • SLC4011540 This compound features an oxadiazole-phenyl-aminothiazole-guanidine scaffold, inhibiting sphingosine kinases (SphK1/2) with Ki values of 120 nM and 90 nM, respectively. The guanidine moiety facilitates interactions with catalytic residues (e.g., Cys533, His556), demonstrating the versatility of guanidine derivatives in enzyme targeting .

Ion Channel Modulation

  • Pinacidil (3-cyano-1-(4-pyridyl)-2-(1,2,2-trimethylpropyl)guanidine) A potassium channel opener, pinacidil’s pyridyl and trimethylpropyl groups enhance tissue specificity. Unlike the target compound, its mechanism relies on guanidine’s ability to stabilize open-channel conformations .

Biological Activity

2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine, commonly referred to as a guanidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.

  • Molecular Formula : C15H18N6
  • Molecular Weight : 296.33 g/mol
  • Hydrogen Bond Donor Count : 4
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 4

Biological Activity

The biological activity of this compound has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific enzymes.

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of certain proteases, including those involved in viral replication processes, which may position it as a candidate for antiviral therapies.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies and Experimental Data

  • Antiviral Activity : A study indicated that similar guanidine derivatives effectively inhibited the activity of viral proteases, suggesting that this compound could have comparable effects against viruses such as SARS-CoV .
  • Cytotoxicity Assays : In vitro tests on human cancer cell lines demonstrated that this compound could significantly reduce cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) : Research into the SAR of guanidine derivatives has revealed that modifications in the phenyl groups can enhance biological activity, providing insights for future drug design .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral proteases; potential for SARS-CoV
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific proteases involved in viral replication

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Phenyl substitutionIncreased potency against cancer cells
Guanidine groupEssential for enzyme inhibition

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